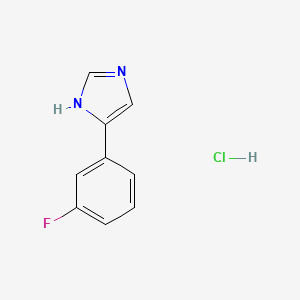

4-(3-fluorophenyl)-1H-imidazole hydrochloride

Description

Properties

Molecular Formula |

C9H8ClFN2 |

|---|---|

Molecular Weight |

198.62 g/mol |

IUPAC Name |

5-(3-fluorophenyl)-1H-imidazole;hydrochloride |

InChI |

InChI=1S/C9H7FN2.ClH/c10-8-3-1-2-7(4-8)9-5-11-6-12-9;/h1-6H,(H,11,12);1H |

InChI Key |

SKUFBPIGRVDKOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CN=CN2.Cl |

Origin of Product |

United States |

Preparation Methods

Method Overview:

This classical approach involves the formation of the imidazole ring through cyclocondensation reactions, starting from appropriately substituted α-bromo ketones.

Step-by-step Procedure:

Preparation of 2-bromo-(3-fluorophenyl)ethanone:

- Commercially available or synthesized via bromination of 3-fluorophenylacetophenone derivatives.

-

- The α-bromo ketone is reacted with formamide under reflux conditions.

- The reaction typically proceeds in a polar aprotic solvent such as ethanol or acetic acid.

- The process involves nucleophilic attack of formamide on the α-bromo ketone, leading to cyclization and formation of the imidazole ring.

Reaction Conditions:

| Parameter | Details |

|---|---|

| Solvent | Ethanol or acetic acid |

| Temperature | Reflux (~80-100°C) |

| Duration | 4-8 hours |

| Yield | Approximately 60-75% |

Advantages:

- Well-established and straightforward.

- Suitable for large-scale synthesis.

Cycloaddition of Imidoyl Chlorides with Ethyl Isocyanoacetate

Method Overview:

A modern, versatile approach involves the formation of the imidazole ring via cycloaddition reactions, starting from imidoyl chlorides derived from aromatic acids.

Step-by-step Procedure:

Synthesis of Imidoyl Chloride:

- React 4-(3-fluorophenyl)benzoic acid derivatives with thionyl chloride (SOCl₂) to generate the corresponding acyl chlorides.

- Convert these acyl chlorides into imidoyl chlorides through reaction with ammonia or amines.

-

- The imidoyl chlorides are reacted with ethyl isocyanoacetate.

- The mixture is stirred at room temperature for 48 hours, leading to the formation of the imidazole core via cycloaddition.

Reaction Conditions:

| Parameter | Details |

|---|---|

| Solvent | Ethyl acetate or dichloromethane |

| Temperature | Room temperature (~25°C) |

| Duration | 48 hours |

| Yield | 70-85% |

Advantages:

- Allows for structural diversity.

- Suitable for synthesizing derivatives with various substitutions.

Direct Alkylation of Imidazole with 3-Fluorophenyl Derivatives

Method Overview:

This method involves the direct N-alkylation of imidazole with 3-fluorophenyl-containing electrophiles, such as halides or activated esters.

Step-by-step Procedure:

Preparation of N-alkylated Imidazole:

- React imidazole with 3-fluorophenylalkyl halides (e.g., 3-fluorophenylmethyl chloride).

- Use a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the imidazole nitrogen.

- Conduct the reaction in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

- The free base is then converted into the hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent.

Reaction Conditions:

| Parameter | Details |

|---|---|

| Solvent | DMF or acetonitrile |

| Temperature | 0°C to room temperature |

| Duration | 4-12 hours |

| Yield | 65-80% |

Advantages:

- High regioselectivity.

- Suitable for synthesizing specific derivatives.

Mechanochemical Synthesis (Solid-State Reactions)

Method Overview:

Recent advances include mechanochemistry, which employs grinding or milling techniques to induce chemical reactions without solvents.

Procedure:

- Mix imidazole with 3-fluorophenyl halides or derivatives.

- Grind the mixture using a planetary ball mill or mixer mill at specified frequencies (e.g., 25 Hz).

- The solid-state reaction facilitates the formation of the imidazole derivative.

Reaction Conditions:

| Parameter | Details |

|---|---|

| Equipment | Planetary ball mill or mixer mill |

| Milling Frequency | 10-25 Hz |

| Duration | 0.5-4 hours |

| Yield | 40-70% |

Advantages:

- Environmentally friendly.

- Rapid synthesis with minimal solvent use.

Salt Formation to Yield Hydrochloride

Procedure:

- Dissolve the free base imidazole derivative in anhydrous ethanol or methanol.

- Bubble dry HCl gas through the solution or add concentrated HCl dropwise.

- The hydrochloride salt precipitates out and is filtered, washed, and dried under vacuum.

Reaction Conditions:

| Parameter | Details |

|---|---|

| Solvent | Ethanol or methanol |

| Temperature | Room temperature |

| Duration | 1-2 hours |

| Yield | 85-95% |

Summary Table of Preparation Methods

| Method | Key Reagents | Main Steps | Advantages | Typical Yield |

|---|---|---|---|---|

| Cyclocondensation with Formamide | α-bromo-(3-fluorophenyl)ethanone, formamide | Cyclization under reflux | Simple, scalable | 60-75% |

| Cycloaddition with Ethyl Isocyanoacetate | Imidoyl chlorides, ethyl isocyanoacetate | Cycloaddition at room temp | Structural diversity | 70-85% |

| Direct Alkylation | Imidazole, 3-fluorophenyl halides | N-alkylation, salt formation | Regioselectivity | 65-80% |

| Mechanochemical Synthesis | Imidazole, halogenated derivatives | Grinding/milling | Eco-friendly, rapid | 40-70% |

| Salt Formation | Free base, HCl | Acid-base reaction | High purity | 85-95% |

Chemical Reactions Analysis

Types of Reactions

4-(3-fluorophenyl)-1H-imidazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.

Reduction: The phenyl group can be reduced to form cyclohexyl derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Imidazolone derivatives.

Reduction: Cyclohexyl derivatives.

Substitution: Various substituted phenyl-imidazole derivatives.

Scientific Research Applications

4-(3-fluorophenyl)-1H-imidazole hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-fluorophenyl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. The imidazole ring can coordinate with metal ions, affecting various biochemical processes.

Comparison with Similar Compounds

Dexmedetomidine Hydrochloride

- Structure: (+)-4-(S)-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole monohydrochloride.

- Molecular Formula : C₁₃H₁₆N₂·HCl (MW: 236.7).

- Key Differences: Substitution: 2,3-Dimethylphenyl ethyl group vs. 3-fluorophenyl. Pharmacological Role: Potent α₂-adrenoreceptor agonist with sedative and analgesic properties. Clinical Use: ICU sedation, procedural anesthesia.

- Fluorine’s electronegativity could enhance hydrogen bonding with target receptors .

4-[(2,3-Dimethylphenyl)Methyl]-1H-Imidazole Hydrochloride (Domosedan)

- Structure : 4-(2,3-Dimethylbenzyl)-1H-imidazole hydrochloride.

- Molecular Formula : C₁₂H₁₄N₂·HCl (MW: 234.7).

- Key Differences :

- Substitution: 2,3-Dimethylbenzyl vs. 3-fluorophenyl.

- Pharmacological Role: Veterinary sedative.

- Comparison : The benzyl group in Domosedan increases lipophilicity, enhancing blood-brain barrier penetration. The 3-fluorophenyl group may offer improved metabolic stability due to fluorine’s resistance to oxidative degradation .

SK&F96365 (Calcium Channel Blocker)

- Structure : 1-{β-[3-(4-Methoxyphenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride.

- Molecular Formula : C₂₂H₂₅N₂O₃·HCl (MW: ~416.9).

- Key Differences: Substitution: Methoxy groups and a propoxy chain vs. 3-fluorophenyl. Pharmacological Role: Non-selective calcium channel blocker.

- Comparison : The elongated propoxy chain in SK&F96365 facilitates interaction with membrane-bound calcium channels, whereas the compact 3-fluorophenyl group in the target compound may favor binding to intracellular targets like kinases or receptors .

4-(4-Fluorophenyl)-1H-Imidazole Derivatives

- Example : 4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole (SB 202190).

- Molecular Formula : C₂₀H₁₄FN₃O·HCl·xH₂O.

- Key Differences :

- Substitution: Fluorine at para position vs. meta.

- Pharmacological Role: p38 MAP kinase inhibitor.

- Comparison : The para-fluorine in SB 202190 optimizes binding to the hydrophobic pocket of kinases, while meta-substitution in the target compound may alter steric interactions with adjacent residues .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

4-(3-Fluorophenyl)-1H-imidazole hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C9H8ClF1N2

- Molecular Weight : 200.62 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The imidazole ring is known for its role in enzyme inhibition and receptor modulation. Specifically, this compound has shown potential as an inhibitor of farnesyltransferase (FT), an enzyme involved in the post-translational modification of proteins that play crucial roles in cell signaling and cancer progression .

Antifungal Activity

This compound exhibits notable antifungal properties. Its imidazole structure is commonly associated with antifungal agents, acting by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This action disrupts membrane integrity, leading to cell death .

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's ability to modulate signaling pathways involved in cancer cell proliferation makes it a candidate for further development as an anticancer therapeutic .

Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Farnesyltransferase Inhibition : Research indicated that derivatives of imidazole, including this compound, effectively inhibit FT activity, which is crucial for the growth and survival of cancer cells. The inhibition was linked to structural features that enhance binding affinity to the enzyme .

- Antifungal Efficacy : In vitro assays demonstrated that this compound exhibited significant antifungal activity against various strains, including Candida species. The mechanism was attributed to its interference with ergosterol biosynthesis .

- Metabolic Stability : Studies assessing metabolic stability revealed that this compound maintains a favorable profile compared to other imidazole derivatives, suggesting potential for therapeutic use without rapid degradation in biological systems .

Case Studies

- Inhibition of Cancer Cell Growth :

- Antifungal Activity Assessment :

Comparative Analysis

The following table summarizes the biological activities and properties compared to related compounds:

| Compound | Antifungal Activity | FT Inhibition | Anticancer Activity |

|---|---|---|---|

| 4-(3-Fluorophenyl)-1H-imidazole HCl | High | Yes | Yes |

| 2-(4-Fluorophenyl)-1H-benzimidazole | Moderate | Yes | Moderate |

| 4-Phenyl-1H-imidazole | Low | No | Low |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-(3-fluorophenyl)-1H-imidazole hydrochloride, and how can regioselectivity be controlled?

- The compound can be synthesized via cyclocondensation of substituted benzaldehydes with ammonium acetate and nitriles under acidic conditions. For regioselective fluorophenyl substitution, stoichiometric control of the fluorobenzaldehyde precursor and reaction temperature optimization (e.g., refluxing in SOCl₂ or CHCl₃) are critical to minimize byproducts . Purification via recrystallization in ethanol or methanol improves yield.

Q. How can the purity and structural identity of this compound be validated?

- Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Structural confirmation requires FT-IR (to identify N–H stretching at ~3400 cm⁻¹ and C–F vibrations at ~1100 cm⁻¹) and ¹H/¹³C NMR (to resolve imidazole proton signals at δ 7.2–8.1 ppm and fluorophenyl aromatic protons) . Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 193.07 (free base) + 35.45 (Cl⁻) .

Q. What crystallographic methods are suitable for resolving the hydrochloride salt’s crystal structure?

- Single-crystal X-ray diffraction (SCXRD) with SHELXL or SHELXS software is ideal. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Hydrogen atoms can be refined using riding models, and the Flack parameter should verify enantiopurity if chirality is present .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-fluorophenyl group influence the compound’s pharmacological activity compared to analogs like dexmedetomidine?

- The electron-withdrawing fluorine atom enhances metabolic stability by reducing cytochrome P450-mediated oxidation. However, steric hindrance at the 3-position may lower binding affinity to α₂-adrenergic receptors compared to 2,3-dimethylphenyl analogs (e.g., dexmedetomidine). Competitive radioligand assays (using [³H]-clonidine) and molecular docking (PDB: 4UFR) can quantify these differences .

Q. What experimental approaches address contradictions in solubility data between computational predictions and empirical observations?

- Computational tools like ACD/Labs predict logP ~2.8, suggesting moderate lipophilicity. However, discrepancies arise due to polymorphic forms or hydrate formation. Validate experimentally via dynamic light scattering (DLS) for particle size analysis and differential scanning calorimetry (DSC) to detect polymorph transitions .

Q. How can deuteration at specific positions improve the compound’s utility in mechanistic studies?

- C5-selective deuteration is achievable via acid/base-mediated H/D exchange in D₂O under reflux. For example, using CF₃COOD as a catalyst enables >95% deuteration at the C5 position, confirmed by ²H NMR. This aids in metabolic tracer studies or kinetic isotope effect (KIE) analysis .

Q. What strategies mitigate challenges in crystallizing this compound for SCXRD?

- Co-crystallization with chiral resolving agents (e.g., tartaric acid derivatives) or solvent screening (e.g., acetonitrile/water mixtures) improves crystal quality. High-throughput vapor diffusion (HTVD) in 96-well plates accelerates polymorph screening .

Methodological Notes

- Contradiction Analysis : When conflicting data arise (e.g., solubility or binding affinity), use orthogonal methods (e.g., isothermal titration calorimetry vs. surface plasmon resonance) to validate results .

- Safety Protocols : Handle the compound under inert atmospheres (N₂/Ar) due to hygroscopicity. Occupational exposure limits (OELs) should follow GBZ 2.1-2007 guidelines, with PPE including nitrile gloves and fume hoods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.